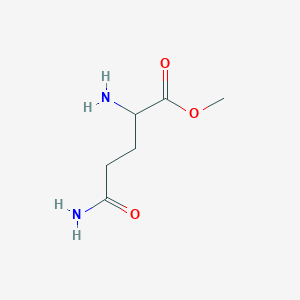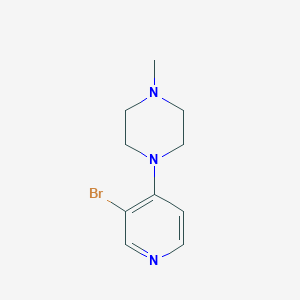![molecular formula C17H20N4O2 B13648914 N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B13648914.png)
N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SCFSkp2-IN-2 is a small-molecule inhibitor that targets the S-phase kinase-associated protein 2 (Skp2), a component of the SCF (Skp1-CUL1-F-box) E3 ubiquitin ligase complex. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. SCFSkp2-IN-2 inhibits the activity of Skp2, which plays a crucial role in cell cycle regulation by promoting the degradation of the cyclin-dependent kinase inhibitor p27.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SCFSkp2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity. Typical conditions may include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, and dichloromethane.
Catalysts: Palladium-based catalysts for coupling reactions.
Reagents: Various organic reagents for functional group transformations.
Industrial Production Methods
Industrial production of SCFSkp2-IN-2 would likely involve scaling up the laboratory synthesis process while ensuring consistency and purity. This may include:
Batch Processing: To maintain control over reaction conditions.
Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
SCFSkp2-IN-2 undergoes several types of chemical reactions, including:
Reduction: Involving the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
SCFSkp2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome pathway.
Biology: Investigates the role of Skp2 in cell cycle regulation and apoptosis.
Medicine: Explores its potential as an anti-cancer agent, particularly in cancers where Skp2 is overexpressed.
作用机制
SCFSkp2-IN-2 exerts its effects by binding to Skp2, thereby inhibiting its function within the SCF complex. This inhibition prevents the ubiquitination and subsequent degradation of p27, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include:
Skp2: The primary target of SCFSkp2-IN-2.
p27: A cyclin-dependent kinase inhibitor whose stability is increased upon Skp2 inhibition.
Cell Cycle Pathways: Including the G1/S transition, which is regulated by p27 levels.
属性
分子式 |
C17H20N4O2 |
|---|---|
分子量 |
312.37 g/mol |
IUPAC 名称 |
N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-3-21(4-2)15-8-7-13(16(22)10-15)12-19-20-17(23)14-6-5-9-18-11-14/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12- |
InChI 键 |
HEUHCTYMFLTWAX-UNOMPAQXSA-N |
手性 SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N\NC(=O)C2=CN=CC=C2)O |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


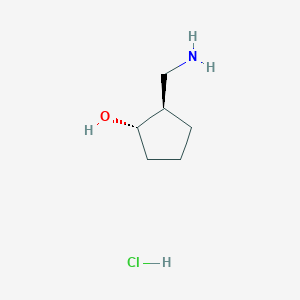
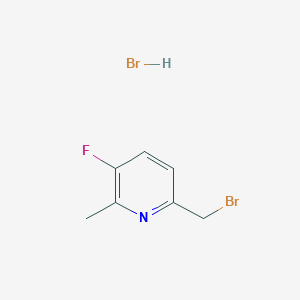
![[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate](/img/structure/B13648842.png)

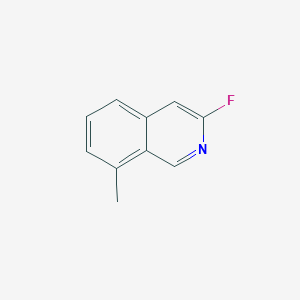
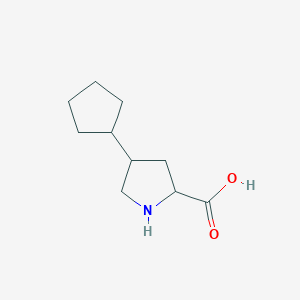

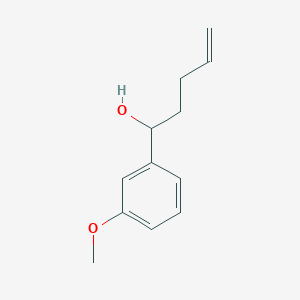

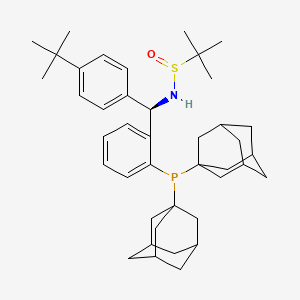
![5-(tert-Butyl)-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13648899.png)

